Ethyl (chloromethyl)carbamate
Overview
Description
Ethyl (chloromethyl)carbamate is an organic compound with the molecular formula C4H8ClNO2 It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by an ethyl group and a chloromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (chloromethyl)carbamate can be synthesized through several methods. One common approach involves the reaction of ethyl carbamate with chloromethyl chloroformate under basic conditions. The reaction typically proceeds as follows: [ \text{C2H5OC(O)NH2} + \text{ClCH2COCl} \rightarrow \text{C2H5OC(O)NHCH2Cl} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl (chloromethyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethyl carbamate and hydrochloric acid.
Oxidation and Reduction: While less common, the compound can undergo oxidation to form corresponding carbamates or reduction to yield amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base (e.g., sodium hydroxide) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Major Products Formed:
Nucleophilic Substitution: Substituted carbamates.
Hydrolysis: Ethyl carbamate and hydrochloric acid.
Oxidation and Reduction: Corresponding carbamates or amines.
Scientific Research Applications
Ethyl (chloromethyl)carbamate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting the central nervous system.
Biological Studies: It is employed in studies investigating enzyme inhibition and protein modification.
Industrial Applications: The compound is used in the production of polymers and resins, where it acts as a cross-linking agent.
Mechanism of Action
The mechanism of action of ethyl (chloromethyl)carbamate involves its interaction with nucleophilic sites in biological molecules. The chloromethyl group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or protein modification. This interaction can affect various molecular pathways, depending on the target protein.
Comparison with Similar Compounds
Ethyl (chloromethyl)carbamate can be compared with other carbamate derivatives, such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl (bromomethyl)carbamate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Ethyl (hydroxymethyl)carbamate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness: this compound is unique due to its specific reactivity profile, particularly in nucleophilic substitution reactions. The presence of both ethyl and chloromethyl groups provides distinct chemical properties that can be exploited in various synthetic and biological applications.
Properties
IUPAC Name |
ethyl N-(chloromethyl)carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8ClNO2/c1-2-8-4(7)6-3-5/h2-3H2,1H3,(H,6,7) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QREQERIPQBLKOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.56 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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